Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate
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Overview
Description
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a cyano-cyclopropylethyl carbamoyl group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the cyano-cyclopropylethyl carbamoyl group through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzoate core or the carbamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
- Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-chlorobenzoate
Uniqueness
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methylbenzoate is unique due to its specific substitution pattern and the presence of the cyano-cyclopropylethyl carbamoyl group
Properties
IUPAC Name |
methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-4-7-14(13(8-11)16(22)23-3)19-9-15(21)20-17(2,10-18)12-5-6-12/h4,7-8,12,19H,5-6,9H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIYCFYIZUKIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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